2-Biphenylcarboxylic acid

Descripción general

Descripción

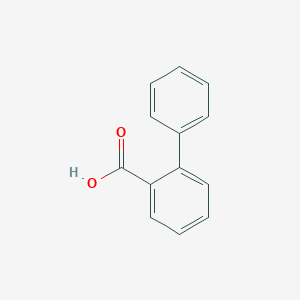

It is a white to beige crystalline powder with a molecular weight of 198.22 g/mol . This compound is known for its aromatic structure, consisting of two benzene rings connected by a single bond, with a carboxyl group attached to one of the benzene rings.

Métodos De Preparación

2-Biphenylcarboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodobenzoic acid with phenylboronic acid in the presence of a palladium catalyst and potassium carbonate in water at 50°C . The reaction conditions are mild and the process is efficient, making it suitable for laboratory-scale synthesis.

For industrial production, the compound can be synthesized by the oxidative coupling of biphenyl using lead tetra-acetate in refluxing benzene solution under a nitrogen atmosphere . This method yields 3,4-benzocoumarin as a major organic product.

Análisis De Reacciones Químicas

2-Biphenylcarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form biphenyl-2-methanol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation. Major products formed from these reactions include nitro-biphenylcarboxylic acids, halogenated biphenylcarboxylic acids, and sulfonated biphenylcarboxylic acids .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 URAT1 Inhibitors

Recent studies have identified novel biphenyl carboxylic acid derivatives as potent inhibitors of the URAT1 transporter, which plays a crucial role in uric acid reabsorption. Compounds such as A1 and B21 exhibited IC50 values of 0.93 μM and 0.17 μM, respectively, demonstrating their effectiveness comparable to existing uricosuric drugs like benzbromarone . The structure-activity relationship (SAR) studies indicated that ortho-substituted biphenyl carboxylic acids were optimal for URAT1 inhibition, suggesting their potential for developing new therapeutic agents for conditions like gout.

1.2 Osteoclast Activity Inhibition

Another significant application of biphenyl carboxylic acid derivatives is in the treatment of osteoporosis. Research showed that certain derivatives could inhibit osteoclast formation without adversely affecting osteoblast function, making them promising candidates for antiresorptive drugs . For instance, compound ABD350 demonstrated an IC50 for osteoclast formation at 1.3 μM and effectively prevented ovariectomy-induced bone loss in animal models.

Material Science

2.1 Thermal Decomposition Studies

The thermal decomposition of 2-biphenylcarboxylic acid has been extensively studied for its potential applications in upgrading heavy aromatic oils. The decomposition primarily occurs through decarboxylation to produce biphenyl and further transformations leading to fluorenone . This process can enhance the production of lighter aromatic compounds from heavier oils, which is valuable in petrochemical industries.

2.2 Synthesis of Functional Materials

Biphenylcarboxylic acids are also used as intermediates in synthesizing various organic compounds, including polymers and other functional materials. Their ability to act as building blocks in organic synthesis allows for the development of materials with tailored properties for specific applications.

Environmental Applications

3.1 Biodegradation Studies

Research has indicated that biphenylcarboxylic acids can be involved in biodegradation processes, particularly concerning environmental pollutants. Understanding the degradation pathways of these compounds can aid in developing bioremediation strategies for contaminated sites . Studies on the microbial degradation of biphenyl derivatives highlight the importance of these compounds in environmental chemistry.

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Properties |

|---|---|---|

| Medicinal Chemistry | URAT1 Inhibitors | Potent inhibitors with IC50 values < 1 μM |

| Osteoclast Activity Inhibition | No adverse effects on osteoblasts; effective against bone loss | |

| Material Science | Thermal Decomposition | Upgrades heavy oils; produces lighter aromatic compounds |

| Synthesis of Functional Materials | Acts as an intermediate for various organic syntheses | |

| Environmental Applications | Biodegradation Studies | Potential role in bioremediation strategies |

Mecanismo De Acción

The mechanism of action of 2-Biphenylcarboxylic acid involves its interaction with specific molecular targets. In biological systems, it acts as a ligand for neuropeptide FF receptors, modulating pain and cardiovascular functions . The compound’s aromatic structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparación Con Compuestos Similares

2-Biphenylcarboxylic acid can be compared with other similar compounds, such as:

Biphenyl-4-carboxylic acid: This compound has a carboxyl group attached to the fourth position of the biphenyl structure, differing in its reactivity and applications.

2-Phenylbenzoic acid: Another name for this compound, highlighting its structural similarity.

Diphenyl-2-carboxylic acid: A synonym for this compound, emphasizing its diphenyl structure.

The uniqueness of this compound lies in its specific positioning of the carboxyl group, which influences its chemical reactivity and biological activity.

Actividad Biológica

2-Biphenylcarboxylic acid, also known as 2-phenylbenzoic acid, is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound is characterized as a white powder with the molecular formula C13H10O2. Its synthesis often involves the reaction of biphenyl derivatives with carboxylic acid functionalities. This compound serves as a precursor in the development of various pharmaceutical agents, including neuropeptide FF receptor antagonists and orexin receptor antagonists .

1. Antiresorptive Effects on Bone Health

Recent studies have highlighted the role of biphenyl carboxylic acid derivatives in bone health. A notable compound, ABD350, demonstrated significant inhibition of osteoclast formation and survival in vitro. The IC50 for osteoclast formation was found to be 1.3 μM, indicating strong biological activity. Furthermore, ABD350 effectively prevented ovariectomy-induced bone loss in mouse models without adversely affecting osteoblast function .

Table 1: Biological Activity of Biphenyl Carboxylic Acid Derivatives

| Compound | IC50 (μM) | Effect on Osteoclasts | Effect on Osteoblasts |

|---|---|---|---|

| ABD350 | 1.3 | Inhibition | No significant effect |

| ABD56 | 20 | Partial inhibition | No significant effect |

2. Angiotensin II Receptor Antagonism

Another area of interest is the development of nonpeptidic angiotensin II receptor antagonists derived from biphenylcarboxylic acid. These compounds have shown promising results in inhibiting pressor responses in normotensive rat models, with ED50 values ranging from 0.1 to 2.0 mg/kg. Such compounds could lead to new treatments for hypertension .

Table 2: Angiotensin II Receptor Antagonist Activity

| Compound | ED50 (mg/kg) | Inhibition Level |

|---|---|---|

| Compound 5g | 0.1 - 2.0 | Significant |

3. URAT1 Inhibition and Uric Acid Regulation

Recent findings have identified novel biphenyl carboxylic acid derivatives as potent inhibitors of URAT1, a key transporter involved in uric acid reabsorption. The most potent derivatives exhibited IC50 values as low as 0.17 μM, suggesting their potential use in treating hyperuricemia and gout .

Table 3: URAT1 Inhibitory Activity

| Compound | IC50 (μM) |

|---|---|

| A1 | 0.93 |

| B21 | 0.17 |

The biological activity of this compound and its derivatives can be attributed to their ability to interact with specific receptors and enzymes:

- Osteoclast Modulation : Compounds like ABD350 inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced signaling pathways, leading to osteoclast apoptosis without affecting osteoblast viability.

- Angiotensin II Receptor Blockade : The biphenyl structure allows for effective binding to angiotensin II receptors, blocking hypertensive responses.

- URAT1 Inhibition : The structural features of these compounds facilitate their interaction with URAT1, enhancing uric acid excretion.

Case Studies

Several case studies illustrate the therapeutic potential of biphenyl carboxylic acid derivatives:

- Study on Osteoporosis : In a controlled study involving ovariectomized mice, treatment with ABD350 significantly reduced bone resorption markers compared to control groups.

- Hypertension Treatment Trials : Clinical trials involving angiotensin II receptor antagonists derived from biphenyl carboxylic acids demonstrated effective blood pressure reduction in hypertensive patients.

Propiedades

IUPAC Name |

2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYSAKHOYBPSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870814 | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-84-2, 51317-27-2 | |

| Record name | 1-Biphenyl-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylcarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.